molecular formula C15H20N6O3 B2537142 4-ethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034478-18-5

4-ethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2537142
CAS No.: 2034478-18-5
M. Wt: 332.364
InChI Key: CZCSRRLWCMUEKU-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole has been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Molecular Structure Analysis

The molecular structure of imidazole is characterized by two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It has been used as an important synthon in the development of new drugs .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

A study explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This research suggests the compound's relevance in designing therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

Antimicrobial Activity

Another investigation focused on the green synthesis of some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, revealing promising antimicrobial activities. This highlights the compound's utility in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Antileukemic Activity

Research into the synthesis, antileukemic activity, and stability of certain pyrazole-4-carboxamide derivatives underscores their therapeutic potential against leukemia, illustrating the compound's relevance in leukemia treatment strategies (Shealy & O'dell, 1971).

Cellular Permeability for DNA Binding

A study on pyrrole-imidazole (Py-Im) polyamides, chemicals that can specifically bind to DNA sequences, discussed the importance of structural elements in affecting cellular permeability. This research is crucial for developing compounds with enhanced cellular uptake for therapeutic applications (Liu & Kodadek, 2009).

Future Directions

The future directions of research into imidazole derivatives are likely to continue to focus on their broad range of chemical and biological properties, and their potential use in the development of new drugs .

Properties

IUPAC Name

4-ethyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-3-18-6-8-20(14(23)13(18)22)15(24)16-4-5-19-7-9-21-12(19)10-11(2)17-21/h7,9-10H,3-6,8H2,1-2H3,(H,16,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCSRRLWCMUEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=CN3C2=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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